molecular formula C13H21N2O2P B5589681 piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid

piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid

Cat. No.: B5589681
M. Wt: 268.29 g/mol
InChI Key: FYAYTBAFXQVMEE-UHFFFAOYSA-N
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Description

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid is a specialized organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a phosphinic acid core functionalized with both piperidinomethyl and 2-(4-pyridyl)ethyl substituents. The presence of these distinct functional groups suggests potential as a versatile scaffold or intermediate in drug discovery efforts. The phosphinic acid group is often explored as a bioisostere for phosphate and carboxylic acid groups, making it valuable for designing enzyme inhibitors, particularly for targets such as metalloproteases or amino acid analogs. The integrated pyridine and piperidine rings are privileged structures in pharmacology, frequently found in molecules that interact with neurological targets or as components that influence the solubility and bioavailability of lead compounds. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecular entities or as a tool compound for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAYTBAFXQVMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and bases such as potassium carbonate . Oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Major Reaction Types

  • Oxidation : Involves adding oxygen or removing hydrogen, often using agents like potassium permanganate.
  • Reduction : Involves adding hydrogen or removing oxygen, typically using lithium aluminum hydride.
  • Substitution : Involves replacing one functional group with another using halides or nucleophiles.

Scientific Research Applications

The applications of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid span several fields:

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex chemical structures, facilitating the development of new materials with specific properties like conductivity or fluorescence.

Biology

  • Enzyme Mechanisms : It is employed in studying biological systems, particularly in investigating enzyme mechanisms and protein-ligand interactions. For instance, its derivatives may inhibit specific enzymes critical to various biochemical pathways.

Medicine

  • Therapeutic Potential : this compound and its derivatives have shown promise as inhibitors for specific enzymes and as ligands in drug delivery systems. Research indicates potential applications in treating conditions such as cancer and viral infections.

Case Studies and Research Findings

  • Antiproliferative Effects : A study explored the synthesis of derivatives related to this compound, demonstrating significant cytotoxic activity against leukemia cell lines while exhibiting low toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent against specific cancer types .
  • Mechanism of Action : Research indicates that this compound interacts with molecular targets, potentially acting as an inhibitor or activator of enzymes involved in critical biochemical pathways. Understanding these interactions can lead to the development of targeted therapies .
  • Material Science Applications : The compound has been investigated for its use in developing new materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials suitable for electronic or optical applications .

Mechanism of Action

The mechanism of action of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific structure of the compound and its derivatives, as well as the biological system being studied.

Comparison with Similar Compounds

(A) Phosphinic Tripeptide Enantiomers (FI and FII)

These compounds, such as (2S)-2-({3-[hydroxy(2-phenyl-(1R)-ethyl)phosphinyl]-propyl}amino)-3-(4-hydroxyphenyl)propanoic acid , share the phosphinic acid core but incorporate peptide backbones. Unlike piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid, they mimic enzyme transition states, enabling potent inhibition of angiotensin-converting enzyme (ACE) .

(B) 2-(2'-Pyridyl)-4,6-Diphenylphosphinine

This phosphinine derivative exhibits a phosphorus-containing aromatic ring instead of a pyridyl-ethyl chain. It demonstrates stronger π-accepting properties than pyridine analogs, enhancing coordination to low-valent metal centers .

(C) Phenyl(piperidinomethyl)malonic Acid Diethyl Ester

This compound shares the piperidinomethyl group but replaces the phosphinic acid with a malonic ester. Its applications diverge toward synthetic intermediates rather than bioactivity .

Functional Analogs: Enzyme Inhibitors vs. Chelators

(A) Phosphinic Pseudopeptides (e.g., SK&F 93574 Intermediate)

A 3-substituted (4-pyridyl)propionic acid derivative serves as a histamine H₂-receptor antagonist intermediate . While lacking a phosphinic acid group, its pyridyl-ethyl motif aligns with this compound’s structural framework.

(B) Glyphosate (Phosphonic Acid)

Glyphosate, a phosphonic acid, is synthesized from phosphinic precursors but acts primarily as a herbicide via EPSP synthase inhibition. Phosphinic acids like the target compound exhibit distinct reactivity, such as stronger reducing capacity and metal chelation .

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
This compound Phosphinic acid + piperidine/pyridine -PO(OH)-, piperidine, pyridyl-ethyl Enzyme inhibition, receptor modulation HMDS-mediated P-C bond formation
Phosphinic Tripeptide FI/FII Phosphinic acid + tripeptide -PO(OH)-, phenyl, isoxazole ACE inhibition Solid-phase peptide synthesis
2-(2'-Pyridyl)-4,6-diphenylphosphinine Phosphinine aromatic ring P-containing aromatic ring Metal coordination (Cr, Mo, W) Ligand substitution reactions
Glyphosate Phosphonic acid -PO(OH)₂, glycine Herbicide (EPSP synthase inhibition) Phosphinic acid derivatization

Biological Activity

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid is a compound of significant interest in biological research due to its potential applications in enzyme inhibition and drug design. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its unique structural components, which include a piperidine ring and a pyridine moiety. The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a common method for forming the necessary carbon-carbon bonds. Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance yield and efficiency .

The biological activity of this compound primarily arises from its interactions with specific molecular targets, particularly enzymes. It may function as an inhibitor or activator, influencing various biochemical pathways. Understanding the exact mechanism is crucial for its application in therapeutic contexts .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that phosphinic acids can act as potent inhibitors of serine proteases, which play critical roles in various physiological processes .

Protein-Ligand Interactions

The compound has been utilized in studies investigating protein-ligand interactions, which are essential for drug design. Its ability to bind to specific proteins can provide insights into the development of novel therapeutic agents .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar compounds showed enhanced cytotoxicity against human T-lymphocyte (Jurkat) cell lines compared to standard drugs like 5-fluorouracil .
  • Neurotransmitter Transport : Another study highlighted the compound's affinity for the dopamine transporter (DAT), suggesting potential applications in treating neurological disorders by modulating neurotransmitter levels .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique properties:

Compound TypeBiological ActivityNotable Applications
Piperidine DerivativesEnzyme inhibitionDrug development
Pyridine DerivativesProtein-ligand interactionsNeurotransmitter modulation
Phosphinic AcidsCytotoxicity against cancer cellsAnticancer therapies

Q & A

Q. How can researchers optimize the synthesis of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid to minimize byproduct formation?

  • Methodological Answer: Byproduct formation, such as diethylene amides, can occur due to HCl elimination during phosphinic acid chloride reactions . To mitigate this:
  • Use controlled stoichiometry (e.g., 1:1 molar ratio of piperidine and pyridylethyl precursors).
  • Introduce HCl scavengers (e.g., molecular sieves or triethylamine).
  • Optimize reaction pH (neutral to slightly basic) to suppress acid-catalyzed side reactions.
  • Purify via silica gel chromatography with methanol/water gradients to separate persistent impurities .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer: Reverse-phase HPLC with a mobile phase of methanol:sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) achieves baseline separation of the target compound from hydrolyzed phosphonic acid derivatives. UV detection at 254 nm leverages the pyridyl group’s strong absorbance . For quantification, calibrate against a reference standard (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) ).

Q. Which starting materials are critical for synthesizing this compound?

  • Methodological Answer: Key precursors include:
  • 4-Piperidone hydrochloride (for piperidine backbone functionalization) .
  • 2-(4-Pyridyl)ethylamine (to introduce the pyridylethyl group).
  • Phosphinic acid dichloride (for phosphinic acid coupling).
    Steric hindrance in bulky derivatives may require elevated temperatures (80–100°C) or prolonged reaction times (24–48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metal ion coordination behavior of this compound under varying pH?

  • Methodological Answer: Contradictions arise from pH-dependent protonation of the phosphinic acid (-POOH) and pyridyl groups. To resolve:
  • Perform UV-Vis titration (200–400 nm) and ³¹P NMR across pH 3.0–9.0 to monitor coordination shifts.
  • Compare binding constants (Kd) for Fe³⁺, Cu²⁺, and Zn²⁺ using isothermal titration calorimetry (ITC).
  • Use simpler analogs (e.g., phenylphosphonic acid) to isolate steric vs. electronic effects .

Q. What approaches are recommended to study enzymatic inhibition in phosphatase pathways?

  • Methodological Answer:
  • Use continuous spectrophotometric assays with p-nitrophenyl phosphate (pNPP) as a substrate. Monitor hydrolysis rates at 405 nm.
  • Vary inhibitor concentrations (0.1–10 μM) and analyze via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Reference inhibitors like PF-06465469 (a phosphatase inhibitor) provide benchmark IC₅₀ values .

Q. How can structural analogs be systematically evaluated for structure-activity relationships (SAR)?

  • Methodological Answer:
  • Synthesize analogs with N-alkylated piperidine or halogen-substituted pyridyl groups.
  • Test bioactivity in in vitro kinase assays (e.g., IC₅₀ determination).
  • Perform computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., phosphatases).
  • Compare with patented analogs (e.g., substituted benzyl derivatives) to identify critical pharmacophores .

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